What are the chemical properties of isobutyl isothiocyanate?
What are the chemical properties of isobutyl isothiocyanate?
An In-Depth Technical Guide to the Chemical Properties of Isobutyl Isothiocyanate
Authored by: A Senior Application Scientist
Abstract
Isobutyl isothiocyanate (IBITC) is an organosulfur compound of significant interest across multiple scientific disciplines, including medicinal chemistry, agricultural science, and food chemistry. Characterized by the reactive isothiocyanate (-N=C=S) functional group attached to an isobutyl moiety, its chemical behavior is dominated by the electrophilicity of the central carbon atom. This guide provides a comprehensive technical overview of the chemical properties of IBITC, detailing its structure, spectroscopic signature, reactivity with nucleophiles, stability, and common synthetic pathways. Methodologies for its characterization and handling are discussed, grounded in established chemical principles to provide researchers and drug development professionals with a thorough and actionable understanding of this versatile compound.
Molecular Identity and Physicochemical Characteristics
Isobutyl isothiocyanate, systematically named 1-isothiocyanato-2-methylpropane, is a colorless to pale yellow liquid known for a pungent, sharp odor reminiscent of mustard or horseradish.[1] This characteristic aroma is a hallmark of many volatile isothiocyanates. Its natural occurrence has been noted in vegetables like soft-necked garlics and cauliflowers, contributing to their flavor profiles.[2][3]
The fundamental structure consists of a branched four-carbon alkyl group (isobutyl) bonded to the nitrogen atom of the isothiocyanate functional group. This structure dictates its physical properties, such as its limited solubility in water and high solubility in organic solvents.[1][4]
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1-isothiocyanato-2-methylpropane | [4][5] |
| Synonyms | 2-Methylpropyl isothiocyanate, Isobutyl mustard oil | [1][6] |
| CAS Number | 591-82-2 | [1][2][5][7] |
| Molecular Formula | C₅H₉NS | [1][5][6][7] |
| Molecular Weight | 115.20 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor | Pungent, sharp, green | [1][4][9] |
| Boiling Point | 160-164 °C at 760 mmHg | [2][8][9][10] |
| Density | 0.935 - 0.945 g/mL at 25 °C | [4][8][11] |
| Refractive Index (n20/D) | 1.491 - 1.499 | [4][8][11] |
| Flash Point | 24 °C (75.2 °F) | [7][9] |
| Water Solubility | Limited; hydrolyzes with water | [1][9][10] |
| LogP (Octanol/Water) | 2.82 | [2][4] |
Spectroscopic and Analytical Characterization
The unambiguous identification of isobutyl isothiocyanate relies on a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, providing a self-validating system for characterization.[12][13]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of IBITC is the isothiocyanate functional group.
-
Causality: The -N=C=S group exhibits a strong, sharp absorption band due to the asymmetric stretching vibration. This peak is highly characteristic and typically appears in the range of 2050-2150 cm⁻¹. Its intensity and distinct location in a relatively uncluttered region of the spectrum make IR spectroscopy an excellent primary tool for confirming the presence of the isothiocyanate moiety.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is consistent with the isobutyl structure, typically showing a doublet for the six methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and a doublet for the two methylene (CH₂) protons adjacent to the nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methine, and methylene carbons of the isobutyl group. The carbon of the isothiocyanate group (-N=C =S) is of particular interest.
-
Expertise & Causality: This carbon atom typically appears as a broad signal in the 125-140 ppm range. Its signal is often broadened to the point of being "near-silent" or difficult to observe.[15] This phenomenon is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the chemical shift anisotropy, which are consequences of the linear geometry and electronic environment of the -N=C=S group.[15] Recognizing this potential signal attenuation is critical for correct spectral interpretation.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Causality: Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of C₅H₉NS.[5] Common fragmentation patterns involve the loss of the isothiocyanate group or cleavage within the isobutyl chain, leading to characteristic fragment ions that help confirm the structure.[14]
Chemical Reactivity and Stability
The chemistry of IBITC is dominated by the electrophilic nature of the isothiocyanate carbon. This carbon is susceptible to attack by a wide range of nucleophiles, a reactivity that underpins both its biological activity and its utility as a synthetic intermediate.[16][17][18]
Reaction with Nucleophiles
The general reaction involves the addition of a nucleophile to the C=S bond of the isothiocyanate group. This reactivity is the basis for its biological effects, where it readily interacts with amine and thiol groups in proteins and peptides.[17][19]
-
Reaction with Amines: Primary and secondary amines react readily with IBITC to form N,N'-disubstituted thiourea derivatives. This is a robust and common reaction for isothiocyanates.[1]
-
Reaction with Alcohols: In the presence of a base or at elevated temperatures, alcohols can add to IBITC to yield thiocarbamates.[20]
-
Reaction with Thiols: Thiols react to form dithiocarbamate adducts. The reaction with the thiol group of cysteine residues is a key mechanism for the biological activity of many isothiocyanates.
Caption: General reactivity of isothiocyanates with nucleophiles.
Stability and Degradation
IBITC is relatively stable under anhydrous, neutral conditions but is sensitive to moisture, heat, and pH.[1]
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, IBITC can undergo hydrolysis. This degradation can lead to the formation of isobutylamine and, subsequently, N,N'-diisobutylthiourea.[1][9] This moisture sensitivity is a critical consideration for storage and handling.[11]
-
Thermal Decomposition: As a flammable liquid with a flash point of 24 °C, it poses a fire hazard. Heating can accelerate decomposition, especially in the presence of water or other reactive species.
Synthesis and Experimental Protocols
The synthesis of isothiocyanates from primary amines is a well-established area of organic chemistry. Several methods exist, but a common and reliable approach involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.[21][22]
General Synthesis Workflow
A widely used laboratory-scale synthesis proceeds via two main steps from the corresponding primary amine (isobutylamine).
Caption: Two-step synthesis of isobutyl isothiocyanate from isobutylamine.
Protocol: One-Pot Synthesis from Isobutylamine
This protocol is a conceptual guide based on established methods for converting primary amines to isothiocyanates.[21] Trustworthiness: This self-validating protocol includes an in-situ formation step followed by a distinct conversion, where the progress can be monitored chromatographically before workup.
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with isobutylamine (1.0 eq) and a suitable aqueous base like potassium carbonate (2.0 eq) in a water/organic solvent mixture (e.g., water/CH₂Cl₂).
-
Dithiocarbamate Formation: Cool the mixture in an ice bath (0-5 °C). Add carbon disulfide (CS₂, ~1.2 eq) dropwise while stirring vigorously. The formation of the dithiocarbamate salt intermediate is typically exothermic. Allow the reaction to stir for 1-2 hours at this temperature.
-
Expertise: The use of a biphasic system or an aqueous medium is a modern, greener approach that avoids purely organic solvents. The choice of base is crucial for efficiently deprotonating the amine.[21]
-
-
Desulfurization: While maintaining the low temperature, slowly add a solution of a desulfurizing agent, such as cyanuric chloride (TCT) or tosyl chloride, in an organic solvent.
-
Causality: The desulfurizing agent reacts with the sulfur atoms of the dithiocarbamate, facilitating an elimination reaction that forms the stable -N=C=S triple bond system and releases the isothiocyanate.
-
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC), separate the organic layer. Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure isobutyl isothiocyanate.
Applications in Research and Drug Development
The unique chemical properties of IBITC make it a valuable molecule in several research areas.
-
Medicinal Chemistry and Drug Development: Like many isothiocyanates, IBITC is investigated for its potential antimicrobial and anticancer properties.[1][8] Its ability to covalently modify proteins via reaction with cysteine and lysine residues is a primary mechanism of action.[17]
-
Agricultural Science: IBITC serves as a natural pesticide and biofumigant.[8] Its volatility and toxicity to a range of soil-borne pathogens and pests make it an attractive component of sustainable agriculture strategies.[23]
-
Food Science and Flavor Chemistry: IBITC is used as a flavoring agent to impart a pungent, green, mustard-like character to food products.[4][11]
Safety and Handling
Isobutyl isothiocyanate is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is a flammable liquid and vapor.[7][24] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[11][25] It is also irritating to the respiratory system.[1]
-
Handling: Always handle IBITC in a chemical fume hood.[26] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[24][27]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][26] Keep away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, oxidizing agents, and water.[25]
Conclusion
Isobutyl isothiocyanate is a chemically reactive molecule whose properties are defined by its electrophilic isothiocyanate group. A comprehensive understanding of its structure, spectroscopic profile, and reactivity with nucleophiles is essential for its effective use in synthesis, medicinal research, and agricultural applications. Proper analytical characterization provides a robust framework for its identification, while strict adherence to safety protocols is mandatory for its handling. As research into natural products and sustainable chemical solutions continues, the versatile chemistry of isobutyl isothiocyanate will undoubtedly present further opportunities for innovation.
References
- 1. CAS 591-82-2: Isobutyl isothiocyanate | CymitQuimica [cymitquimica.com]
- 2. Showing Compound Isobutyl isothiocyanate (FDB009641) - FooDB [foodb.ca]
- 3. PhytoBank: Showing Isobutyl isothiocyanate (PHY0062853) [phytobank.ca]
- 4. Isobutyl isothiocyanate | C5H9NS | CID 68960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isobutyl isothiocyanate [webbook.nist.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. Isobutyl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. ISOBUTYL ISOTHIOCYANATE CAS#: 591-82-2 [amp.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. isobutyl isothiocyanate, 591-82-2 [thegoodscentscompany.com]
- 12. youtube.com [youtube.com]
- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 14. lehigh.edu [lehigh.edu]
- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 22. Isothiocyanate synthesis [organic-chemistry.org]
- 23. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fishersci.pt [fishersci.pt]
- 25. fishersci.com [fishersci.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. chemicalbook.com [chemicalbook.com]
